Germinone A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germinone A involves the reaction of 3-nitro-[1,1’-biphenyl]-4-ol with 3-methylfuran-2(5H)-one under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Germinone A undergoes several types of chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: The biphenyl moiety can undergo electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Reagents such as halogens or nitrating agents are used under controlled conditions to achieve the desired substitution.
Major Products:
Reduction of the nitro group: results in the formation of 3-Methyl-5-((3-amino-[1,1’-biphenyl]-4-yl)oxy)furan-2(5H)-one.
Substitution reactions: yield various biphenyl derivatives depending on the substituents introduced.
Scientific Research Applications
Germinone A has a wide range of applications in scientific research:
Mechanism of Action
Germinone A exerts its effects by binding to the HTL/KAI2 receptor, a member of the α/β-hydrolase superfamily. This binding triggers a signaling cascade that leads to seed germination in Arabidopsis. The compound’s antitumor activity is attributed to its ability to interfere with specific molecular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Desmethyl Germinone: A specific agonist for the HTL/KAI2 receptor, similar in structure but with a desmethyl-type D-ring.
Strigolactones: Plant hormones that also interact with the HTL/KAI2 receptor but have a different structural framework.
Uniqueness: Germinone A is unique due to its potent agonistic activity towards the HTL/KAI2 receptor and its dual role in stimulating seed germination and exhibiting antitumor activity. This dual functionality sets it apart from other similar compounds, making it a valuable compound for diverse scientific research applications .
Biological Activity
Germinone A is a compound of significant interest in the field of plant biology and pharmacology, particularly for its role as a KAI2 agonist. This article explores the biological activity of this compound, focusing on its mechanisms, effects on plant germination, and potential therapeutic applications.
Overview of this compound
This compound is classified as a sesquiterpene lactone and has been identified as an active compound that interacts with the KAI2 receptor, which is involved in various physiological processes in plants. The KAI2 receptor plays a crucial role in the perception of strigolactones (SLs), which are signaling molecules that regulate plant growth and development, particularly in response to environmental stimuli.
Research indicates that this compound functions primarily as an agonist for the KAI2 receptor, enhancing its sensitivity to strigolactones. This interaction initiates a cascade of physiological responses that promote seed germination and root development under adverse conditions.
Key Findings
- Germination Induction : this compound has been shown to induce germination in Arabidopsis seeds that are thermally inhibited. This suggests its potential use in agricultural applications to enhance crop resilience under stress conditions .
- KAI2 Agonism : Studies have confirmed that this compound acts as a specific agonist for the HTL/KAI2 pathway, leading to increased germination rates compared to controls. This mechanism is crucial for understanding how plants adapt to their environments .
- Physiological Effects : The compound has been observed to affect various physiological processes, including root elongation and branching, which are essential for nutrient uptake and overall plant health .
Data Table: Biological Activity of this compound
Parameter | Observation |
---|---|
Compound | This compound |
Receptor Target | KAI2 |
Germination Rate | Increased in thermally inhibited seeds |
Root Development | Enhanced elongation and branching |
Mechanism of Action | Agonism of KAI2 receptor |
Case Studies
Several case studies have highlighted the practical applications of this compound in agriculture and plant biology:
- Enhancing Crop Yield : In controlled experiments, crops treated with this compound exhibited improved germination rates and resilience against drought conditions. This suggests its potential as a biostimulant in sustainable agriculture practices.
- Root Parasitic Plants : Research involving root parasitic plants has demonstrated that this compound can modulate their growth responses by influencing strigolactone signaling pathways, thus providing insights into managing these species in agricultural settings .
Properties
Molecular Formula |
C17H13NO5 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
4-methyl-2-(2-nitro-4-phenylphenoxy)-2H-furan-5-one |
InChI |
InChI=1S/C17H13NO5/c1-11-9-16(23-17(11)19)22-15-8-7-13(10-14(15)18(20)21)12-5-3-2-4-6-12/h2-10,16H,1H3 |
InChI Key |
KEACYGRJKSMAJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC1=O)OC2=C(C=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(OC1=O)OC2=C(C=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Germinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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